N-{2-[(E)-Phenyldiazenyl]ethyl}aniline
Description
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline (IUPAC name: 2-[(E)-Phenyldiazenyl]aniline) is an aromatic amine derivative featuring a diazenyl (–N=N–) group in the ortho position relative to the aniline moiety. Its molecular formula is C₁₂H₁₁N₃, with an average mass of 197.24 g/mol and a monoisotopic mass of 197.0953 g/mol . The (E)-configuration denotes the trans arrangement of the diazenyl group, which influences its electronic and steric properties. This compound is structurally related to azobenzenes, known for photoisomerization and applications in materials science.
Properties
CAS No. |
61327-72-8 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-(2-phenyldiazenylethyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-3-7-13(8-4-1)15-11-12-16-17-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
GKMFSAWXICWJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCN=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline typically involves the diazotization of aniline followed by coupling with an appropriate ethyl-substituted compound. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an ethyl-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azo reductases, leading to the formation of amines.
Electrophilic Attack: The azo group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
Comparison with Similar Compounds
Key Findings and Trends
Synthetic Yields : Ortho-substituted diazenyl compounds (e.g., target compound) often exhibit lower yields than para isomers due to steric hindrance .
Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –SO₂CH₃) redshift UV-Vis absorption, while electron-donating groups (e.g., –OCH₃) enhance fluorescence .
Crystal Engineering : Hydrogen bonding (N–H⋯O/Br) and π-stacking dominate packing motifs, influencing melting points and solubility .
Biological Relevance : Carbazole and pyridyl derivatives show promise in bioactive molecule development .
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